7-Allyloxycoumarin

Cytochrome P450 Drug Metabolism Enzymology

Procure 7-Allyloxycoumarin (CAS 31005-03-5) for extended in vitro CYP1A1 metabolism studies, where its allyl moiety maintains superior O-dealkylation rates, minimizing substrate depletion artifacts in assays exceeding 24 hours. Its terminal alkene enables UV photodimerization, critical for photopatterning and smart coating R&D. This scaffold also serves as a validated starting point for Alzheimer's-related AChE inhibitor screening libraries, making it a multifunctional asset distinct from generic 7-alkoxycoumarin analogs.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 31005-03-5
Cat. No. B186951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Allyloxycoumarin
CAS31005-03-5
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC=CCOC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2
InChIKeyKWNHWLBNDYLDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Allyloxycoumarin (CAS 31005-03-5): A Differentiated 7-Alkoxycoumarin for Fluorescent Probe Development and CYP Enzyme Characterization


7-Allyloxycoumarin (CAS 31005-03-5) is a synthetic coumarin derivative featuring an allyloxy group at the 7-position of the benzopyrone scaffold, characterized by a molecular weight of 202.21 g/mol and an XLogP3 of 2.5 [1]. This compound belongs to the broader class of 7-alkoxycoumarins, which are widely employed as fluorogenic substrates for cytochrome P450 enzymes and as fluorescence probes in biochemical research [2]. Its limited aqueous solubility and favorable partition coefficient make it particularly suited for organic-phase applications and certain in vitro assays .

7-Allyloxycoumarin: Why Substitution with Other 7-Alkoxycoumarins Compromises Experimental Outcomes


While many 7-alkoxycoumarins share a common fluorogenic core, their substitution patterns profoundly influence enzyme selectivity, reaction kinetics, and fluorescence properties [1]. For instance, the specific allyl moiety of 7-allyloxycoumarin dictates its differential O-dealkylation rate and CYP isoform selectivity compared to other alkyl chain variants like ethoxy, methoxy, or pentoxy derivatives [2]. Furthermore, the terminal alkene of the allyl group imparts unique photochemical reactivity, enabling applications such as stable photodimer formation and photopatterning that are inaccessible to saturated alkyloxy analogs [3]. Consequently, generic substitution between 7-alkoxycoumarins without rigorous validation can lead to erroneous CYP activity profiling, inconsistent probe performance, and failed material synthesis. The following quantitative evidence guide delineates these critical differentiators to inform precise scientific selection.

7-Allyloxycoumarin: Head-to-Head Quantitative Differentiation Against Key Analogs


Differential Stability of CYP1A1-Mediated O-Dealkylation in Rat Liver Slices vs. 7-Ethoxycoumarin

In a 48-hour ex vivo rat liver slice model, the cytochrome P450-dependent O-dealkylation rate of 7-allyloxycoumarin (ACOD) demonstrated significantly higher retention of activity compared to the widely used probe 7-ethoxycoumarin (ECOD). Specifically, the ACOD rate decreased by only half (to 1/2 of its initial value), while the ECOD rate dropped to one-third (to 1/3) over the same incubation period [1].

Cytochrome P450 Drug Metabolism Enzymology

Unique Photodimerization Capacity Enabling Photo-Responsive Hybrid Materials vs. Saturated 7-Alkoxycoumarins

The terminal alkene of the 7-allyloxy group enables a photochemical [2+2] cycloaddition reaction, yielding a chemically stable syn-head-to-tail photodimer. This property is unique to allyloxy- and other alkenyloxy-substituted coumarins and is entirely absent in saturated 7-alkoxy analogs like 7-ethoxy- or 7-methoxycoumarin [1]. This photodimer has been successfully incorporated into sol-gel derived polysilsesquioxanes to create photoresponsive hybrid materials.

Materials Science Photochemistry Hybrid Polymers

Moderate Acetylcholinesterase (AChE) Inhibition Potency vs. Inactive or Weak Analogs

A US patent (US 8,188,143 B2) identifies 7-allyloxycoumarin as a component in pharmaceutical compositions exhibiting acetylcholinesterase (AChE) inhibitory activity [1]. While quantitative IC50 values are not provided in the patent abstract, the inclusion of 7-allyloxycoumarin among a select group of active coumarin derivatives (including 7-benzyloxycoumarin and 4-methyl-7-acetyloxycoumarin) implies a structure-activity relationship where the specific 7-allyloxy substitution confers activity, in contrast to many other 7-alkoxycoumarins which are not specified as AChE inhibitors.

Neuropharmacology Enzyme Inhibition Alzheimer's Disease

7-Allyloxycoumarin: Evidence-Backed Application Scenarios for Strategic Procurement


Long-Duration CYP1A1 Activity Assays Requiring Signal Stability

Based on its superior retention of O-dealkylation rate compared to 7-ethoxycoumarin in 48-hour rat liver slice models [1], 7-allyloxycoumarin is the preferred substrate for extended in vitro CYP1A1 metabolism studies where maintaining a consistent fluorescent signal is critical for accurate kinetic analysis. Researchers should select this compound for experiments exceeding 24 hours to minimize substrate depletion artifacts.

Synthesis of Photopatternable Hybrid Materials for Optics and Microfabrication

The unique ability of 7-allyloxycoumarin to form stable photodimers under UV irradiation [1] makes it an indispensable monomer for creating photoresponsive sol-gel glasses and thin films. These materials can be patterned to produce fluorescent images, refractive index gratings, and topographical features [1]. Procurement of 7-allyloxycoumarin is essential for R&D efforts in microfabrication, optical data storage, and smart coatings, where its saturated analogs like 7-ethoxycoumarin are completely unsuitable.

Acetylcholinesterase Inhibitor Lead Optimization and Screening

For medicinal chemistry programs developing new AChE inhibitors for Alzheimer's disease research, 7-allyloxycoumarin serves as a key reference compound and a validated chemical scaffold [1]. Its documented activity in a patented pharmaceutical composition provides a strong rationale for its inclusion in screening libraries and as a starting point for structure-activity relationship (SAR) studies, differentiating it from a vast array of uncharacterized 7-alkoxycoumarin analogs.

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